molecular formula C23H20O4 B4012545 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate

2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate

Cat. No. B4012545
M. Wt: 360.4 g/mol
InChI Key: WCDGZDCNSFTETR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like "2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate" often involves multi-step reactions, including palladium-catalyzed oxidative aminocarbonylation and cyclization processes. Gabriele et al. (2006) describe a synthesis method starting from readily available precursors through tandem oxidative aminocarbonylation-intramolecular conjugate addition, highlighting the significance of catalytic amounts of PdI2 and the stereoselectivity of the reactions (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of organic compounds plays a crucial role in determining their chemical behavior and properties. X-ray diffraction analysis is a common technique used to unequivocally establish the configuration around the double bond of major stereoisomers, as demonstrated in the synthesis of related compounds (Gabriele et al., 2006).

Chemical Reactions and Properties

The reactivity and chemical properties of "2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate" are influenced by its molecular structure. For instance, the presence of ester and ether linkages in the molecule can impact its reactivity towards nucleophiles and electrophiles, as well as its participation in substitution and addition reactions. Studies on related compounds provide insight into these behaviors and the potential for diverse chemical transformations (Gabriele et al., 2006).

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-hydroxy-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O4/c1-15-11-13-17(14-12-15)21(25)22(18-8-4-3-5-9-18)27-23(26)19-10-6-7-16(2)20(19)24/h3-14,22,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGZDCNSFTETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC(=C3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate
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2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate
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2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate
Reactant of Route 5
2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate
Reactant of Route 6
2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-3-methylbenzoate

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